molecular formula C24H22FN3O2S B2709507 (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1210958-60-3

(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2709507
CAS No.: 1210958-60-3
M. Wt: 435.52
InChI Key: WQXKXFWEEKFIJS-UHFFFAOYSA-N
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Description

The compound (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule featuring a combination of cyclopropane, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multiple steps:

    Formation of the Cyclopropane Moiety: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Thiazole Ring Synthesis: The thiazole ring is formed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the cyclopropane, piperazine, and thiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its interactions with specific enzymes or receptors could lead to the development of new drugs for conditions such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound could be used in the synthesis of agrochemicals or as an intermediate in the production of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(4-Chlorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
  • (4-(2-(4-Methylphenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
  • (4-(2-(4-Bromophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Uniqueness

The uniqueness of (4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable candidate for drug development.

This compound , covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c25-18-8-6-16(7-9-18)19-14-20(19)23(29)27-10-12-28(13-11-27)24(30)21-15-31-22(26-21)17-4-2-1-3-5-17/h1-9,15,19-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXKXFWEEKFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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